

The Pharmacokinetic Profile and Oral Bioavailability of Cefteram Pivoxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	cefteram pivoxil	
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Abstract

Cefteram pivoxil, a third-generation oral cephalosporin, is a prodrug designed to enhance the bioavailability of its active metabolite, cefteram. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of **cefteram pivoxil**. It consolidates data from various clinical studies, detailing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. Key pharmacokinetic parameters are summarized in tabular format for easy comparison across different formulations and patient populations. Furthermore, this guide outlines the experimental methodologies employed in pivotal studies and includes graphical representations of the metabolic pathway and a typical pharmacokinetic study workflow to facilitate a deeper understanding of its clinical pharmacology.

Introduction

Cefteram pivoxil is an esterified prodrug of the potent, broad-spectrum cephalosporin, cefteram.[1] The pivoxil ester moiety enhances the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract.[1] Following oral administration, **cefteram pivoxil** is rapidly hydrolyzed by esterases, primarily in the intestinal mucosa and blood, to release the active antibacterial agent, cefteram.[1][2] Cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, demonstrating efficacy against a wide range of Gram-



positive and Gram-negative pathogens.[1][3] Understanding the pharmacokinetic properties and oral bioavailability of **cefteram pivoxil** is crucial for optimizing dosing regimens and ensuring therapeutic success in clinical practice.

Pharmacokinetics

The clinical pharmacokinetics of **cefteram pivoxil** have been evaluated in various studies involving healthy adult volunteers and pediatric patients. The following sections detail the absorption, distribution, metabolism, and excretion of its active form, cefteram.

Absorption

Following oral administration, **cefteram pivoxil** is well-absorbed and rapidly converted to cefteram. Peak plasma concentrations (Cmax) of cefteram are typically reached within 1 to 4 hours (Tmax) after dosing.[4][5][6] The rate and extent of absorption can be influenced by the formulation (e.g., tablets, powder suspension, granules) and the presence of food.

Studies have shown that different oral formulations, such as powder suspension and tablets, can be bioequivalent.[7] In a study with healthy Chinese adult male volunteers, a single 100 mg dose of a powder-suspension formulation was found to be bioequivalent to a 100 mg tablet formulation.[7]

The effect of food on the bioavailability of **cefteram pivoxil** appears to vary with the formulation. For a related compound, cefetamet pivoxil, the bioavailability of tablet formulations was enhanced by the presence of food, while the syrup formulation showed no significant change.[8][9]

Distribution

Limited information is available specifically on the distribution of cefteram. However, like other beta-lactam antibiotics, it is expected to have a relatively small apparent volume of distribution.

[9]

Metabolism

The primary metabolic pathway of **cefteram pivoxil** is its hydrolysis to the active moiety, cefteram. This conversion is rapid and extensive, carried out by non-specific esterases present



in the intestinal wall and blood.[1] Cefteram itself is not extensively metabolized and is predominantly eliminated unchanged.[9]



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Metabolic Pathway of **Cefteram Pivoxil**.

Excretion

The primary route of elimination for cefteram is via the kidneys, with a significant portion of the administered dose being recovered unchanged in the urine.[4][9] Urinary recovery rates within the first 8 hours after administration have been reported to range from approximately 6% to 27% in children, depending on the dose.[4][10]

Oral Bioavailability

The oral bioavailability of cefteram, following the administration of **cefteram pivoxil**, is a critical determinant of its clinical efficacy. While specific absolute bioavailability data for **cefteram pivoxil** is not extensively detailed in the provided search results, the concept is central to its design as a prodrug. The pivoxil ester is specifically used to enhance oral absorption.[1] For the related compound cefetamet pivoxil, the absolute bioavailability of tablet formulations administered with food is reported to be between 50% and 60%.[9] The syrup formulation of cefetamet pivoxil, however, has a lower absolute bioavailability of approximately 38% to 47%.



Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of cefteram obtained from various studies.

Table 1: Pharmacokinetic Parameters of Cefteram in Children (Fasting)[4]

Dose (mg/kg)	N	Cmax (µg/mL) (mean)	Tmax (hours)	Urinary Excretion (within 8h) (%) (mean)
1.5	3	0.99	1 - 2	11.8 (n=2)
3	3	1.25	1 - 2	18.4
6	3	1.17	1 - 2	7.5 (n=2)

Table 2: Pharmacokinetic Parameters of Cefteram in Healthy Chinese Adult Male Volunteers (Single 100 mg Dose)[11]

Formulation	N	Cmax (µg/mL) (mean ± SD)	Tmax (h) (mean ± SD)	AUC(0-t) (μg·h/mL) (mean ± SD)	AUC(0-∞) (μg·h/mL) (mean ± SD)
Test	24	1.65 ± 0.45	1.48 ± 0.59	4.75 ± 1.35	4.89 ± 1.36
Reference	24	1.73 ± 0.45	1.73 ± 0.45	4.76 ± 1.29	4.91 ± 1.29

Experimental Protocols

The methodologies employed in pharmacokinetic studies are crucial for the interpretation of the resulting data. Below are detailed protocols from key cited experiments.

Bioequivalence Study in Healthy Chinese Adult Male Volunteers[7]

Study Design: Single-dose, randomized-sequence, open-label, two-period crossover study.

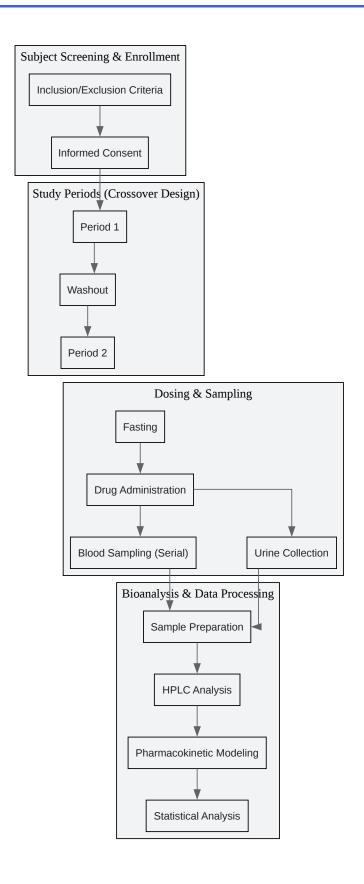


- Subjects: 24 healthy Chinese male volunteers with a mean age of 24.2 years, mean weight of 64.3 kg, and mean height of 172 cm.
- Dosing: Subjects received a single 100 mg dose of either the test (powder suspension) or reference (tablet) formulation of cefteram pivoxil after a 12-hour overnight fast. A one-week washout period separated the two dosing periods.
- Sample Collection: Blood samples were collected at intervals over a 6-hour period following drug administration.
- Analytical Method: Plasma concentrations of cefteram were determined using a highperformance liquid chromatography (HPLC) method.
- Pharmacokinetic Analysis: Cmax, AUC from time 0 to 6 hours (AUC(0-6)), and AUC from baseline to infinity (AUC(0-∞)) were calculated. Bioequivalence was assessed based on the 90% confidence intervals for the log-transformed ratios of Cmax and AUC, with the equivalence range set at 80%-125%.
- Tolerability Assessment: Monitored through vital signs, laboratory tests (hematology, blood biochemistry, hepatic function, and urinalysis), and questioning subjects about adverse events.

Pharmacokinetic Study in Children[4]

- Subjects: 9 fasting pediatric patients aged 2 to 11 years.
- Dosing: Patients were divided into three groups of three, receiving single doses of 1.5 mg/kg, 3 mg/kg, or 6 mg/kg of cefteram pivoxil.
- Sample Collection: Serum samples were collected to determine peak concentrations. Urine was collected for 8 hours post-dose to measure drug excretion.
- Pharmacokinetic Parameters Measured: Serum peak concentrations (Cmax), time to peak concentration (Tmax), and the percentage of the drug excreted in urine within 8 hours.





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Typical Experimental Workflow for a Bioequivalence Study.



Conclusion

Cefteram pivoxil is an effective oral prodrug that facilitates the systemic delivery of the active antibiotic, cefteram. Its pharmacokinetic profile is characterized by rapid absorption and conversion to the active form, with elimination primarily occurring via the kidneys. The oral bioavailability is sufficient to achieve therapeutic concentrations, although it can be influenced by formulation and food. The data presented in this guide, including pharmacokinetic parameters and experimental methodologies, provide a valuable resource for researchers and clinicians involved in the development and use of this important third-generation cephalosporin. Further studies could provide more detailed information on tissue distribution and the impact of specific patient characteristics on the pharmacokinetics of cefteram.

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References

- 1. What is the mechanism of Cefteram Pivoxil? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. [Clinical and pharmacokinetic evaluation of cefteram pivoxil in children] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Bacteriological, pharmacokinetic and clinical studies of cefditoren pivoxil in the pediatric field] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Cefteram Pivoxil used for? [synapse.patsnap.com]
- 7. Pharmacokinetic and bioequivalence comparison of a single 100-mg dose of cefteram pivoxil powder suspension and tablet formulations: a randomized-sequence, open-label, twoperiod crossover study in healthy Chinese adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of syrup and tablet formulations of cefetamet pivoxil PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cefetamet pivoxil clinical pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and bioequivalence studies of cefteram pivoxil in healthy Chinese volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile and Oral Bioavailability of Cefteram Pivoxil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1240165#cefteram-pivoxil-pharmacokinetics-and-oral-bioavailability]

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